Enhanced Hydrogen-Bonding Capacity and Topological Polar Surface Area vs. Non-Imino Hydrazinoacetate Analogs
The hydrazinyl-imino motif in the target compound introduces an additional hydrogen-bond acceptor site (the imino nitrogen) compared to standard hydrazinoacetate esters. This elevates the H-bond acceptor count from 3 (ethyl hydrazinoacetate) to 4, while topological polar surface area (tPSA) increases to 90.7 Ų vs. the 64.6 Ų of ethyl hydrazinoacetate (CAS 637-80-9) . The enhanced tPSA directly impacts membrane permeability predictions and blood-brain barrier penetration scores, making this compound a preferred polar building block in CNS-excluded kinase inhibitor programs .
| Evidence Dimension | Topological Polar Surface Area (tPSA) and H-Bond Acceptor Count |
|---|---|
| Target Compound Data | tPSA = 90.7 Ų; H-bond acceptors = 4 |
| Comparator Or Baseline | Ethyl hydrazinoacetate: tPSA = 64.6 Ų; H-bond acceptors = 3 |
| Quantified Difference | Δ tPSA = +26.1 Ų (+40%); Δ H-bond acceptors = +1 |
| Conditions | Calculated using ChemSpider and PubChem algorithmic descriptors (ACD/Labs) |
Why This Matters
This differentiation enables medicinal chemists to select the target compound when higher polarity or lower CNS penetration is desired, without resorting to post-hoc functionalization.
